2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine
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Overview
Description
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and fluoronaphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoronaphthalene and trifluoroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the trifluoromethyl group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoronaphthyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-naphthalen-1-yl)-propionic acid
- 5-(4-Fluoro-naphthalen-1-yl)-oxazole
- (4-Fluoro-naphthalen-1-yl)-acetic acid
Uniqueness
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-yl)-ethylamine stands out due to its unique combination of trifluoromethyl and fluoronaphthyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C12H9F4N |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H9F4N/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6,11H,17H2 |
InChI Key |
IEEIGLVAOXFEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(C(F)(F)F)N |
Origin of Product |
United States |
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